molecular formula C15H16FN3O3 B2834884 4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940832-82-6

4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2834884
CAS No.: 940832-82-6
M. Wt: 305.309
InChI Key: KQAXWUNCQDBLBT-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnostic Applications

4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been explored in the context of neuroimaging, particularly for its potential in serotonin receptor imaging. A study by Passchier et al. (2000) demonstrated the use of a fluorine-labeled derivative, [(18)F]p-MPPF, for quantitative imaging of 5-HT(1A) receptors in the human brain. This application is significant for understanding psychiatric and neurological disorders, where serotonin plays a crucial role. The compound's rapid uptake in the brain and its ability to provide quantitative measures of receptor distribution highlight its utility in neuroscientific research and potential diagnostic applications (Passchier et al., 2000).

Pharmacokinetics and Drug Metabolism

The metabolism and excretion of related fluorinated pyrimidines have been subjects of pharmacokinetic studies. These compounds, including 5-fluorouracil (5-FU) and its derivatives, are pivotal in chemotherapy regimens. Understanding their metabolic pathways, including the role of dihydropyrimidine dehydrogenase (DPD) in drug catabolism, is crucial for optimizing cancer treatment and minimizing toxicity. Studies have focused on the enzyme's activity levels in patients and their impact on drug efficacy and adverse effects. These insights are fundamental for personalized medicine approaches in cancer therapy, ensuring that treatments are both effective and bearable for patients (Prakash et al., 1998; Morel et al., 2006).

Therapeutic Efficacy and Toxicity Management

Research has also delved into the therapeutic efficacy and management of toxicity associated with fluoropyrimidine-based therapies. The expression levels of enzymes like thymidylate synthase (TS) and DPD in tumors can influence the response to 5-FU-based treatments. High expression levels have been associated with better outcomes in adjuvant therapies for conditions like gastric cancer. This knowledge aids in tailoring chemotherapy regimens to individual patients' molecular profiles, potentially improving survival rates and quality of life for cancer patients (Sasako et al., 2014).

Environmental Exposure and Public Health

Studies on environmental exposure to related compounds, such as organophosphorus and pyrethroid pesticides, underscore the public health implications of widespread use of fluorinated pyrimidines and their analogs. Understanding the extent of exposure, especially in vulnerable populations like children, is crucial for developing safety regulations and guidelines to mitigate potential neurotoxic effects. Such research highlights the intersection between chemical use in agriculture and healthcare and its broader impacts on public health and safety (Babina et al., 2012).

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-22-7-6-19-8-11-12(14(19)20)13(18-15(21)17-11)9-2-4-10(16)5-3-9/h2-5,13H,6-8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAXWUNCQDBLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.